molecular formula C9H20N2O3S B8334430 2-(1,1-dioxido-4-thiomorpholinyl)-N-(2-methoxyethyl)ethanamine

2-(1,1-dioxido-4-thiomorpholinyl)-N-(2-methoxyethyl)ethanamine

Cat. No.: B8334430
M. Wt: 236.33 g/mol
InChI Key: HRQVPZRAPTWYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-4-thiomorpholinyl)-N-(2-methoxyethyl)ethanamine is a useful research compound. Its molecular formula is C9H20N2O3S and its molecular weight is 236.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H20N2O3S

Molecular Weight

236.33 g/mol

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C9H20N2O3S/c1-14-7-3-10-2-4-11-5-8-15(12,13)9-6-11/h10H,2-9H2,1H3

InChI Key

HRQVPZRAPTWYIT-UHFFFAOYSA-N

Canonical SMILES

COCCNCCN1CCS(=O)(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-(1,1-dioxido-4-thiomorpholinyl)ethyl)-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide (0.470 g, 1.12 mmol) and thiophenol (0.369 g, 3.35 mmol) were combined in dry acetonitrile (10 mL). Potassium carbonate (0.616 g, 4.46 mmol) was added and the mixture was stirred at rt for 18 h. The mixture was diluted with ethyl acetate and filtered to remove unwanted solids. The crude filtrate was concentrated in vacuo, redissolved in methanol, and loaded onto a strong cation exchange resin cartridge to capture the desired product. Undesired materials were eluted from the cartridge with methanol, and then the desired material was released from the resin by elution with 2M ammonia in methanol. Concentration in vacuo gave the title compound as a yellow solid (0.222 g, 84% yield). No further purification was performed and the mixture was carried forward to the next step. LCMS: m/z 237 (M+H+), 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 2.15 (br. s., 1H) 2.66-2.71 (m, 2H) 2.71-2.77 (m, 2H) 2.82 (t, J=5.04 Hz, 2H) 2.97-3.05 (m, 4H) 3.05-3.10 (m, 4H) 3.37 (s, 3H) 3.51 (t, J=5.04 Hz, 2H).
Name
N-(2-(1,1-dioxido-4-thiomorpholinyl)ethyl)-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.369 g
Type
reactant
Reaction Step Two
Quantity
0.616 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84%

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